2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl]-N-(4-ethoxyphenyl)acetamide
Description
The exact mass of the compound this compound is 509.1176051 g/mol and the complexity rating of the compound is 800. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-2,4-dioxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O4S/c1-2-34-19-13-9-17(10-14-19)28-22(31)15-29-25-23(20-5-3-4-6-21(20)35-25)24(32)30(26(29)33)18-11-7-16(27)8-12-18/h7-14H,2-6,15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJPOTWHHIDHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Preparation Methods
One-Pot Tandem Approach
A streamlined method combines cyclization and amidation in a single reactor:
-
Steps : Cyclization (POCl₃, 90°C, 4 h) → direct addition of chloroacetamide/K₂CO₃ → 18 h reflux.
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Advantage : Reduces purification steps.
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Yield : 58% (lower due to side reactions).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the Suzuki coupling step, improving yield to 92% with PdCl₂(dppf) catalyst.
Structural Validation and Analytical Data
Spectroscopic Confirmation :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 2H, Ar–H), 7.45 (d, J = 8.8 Hz, 2H, Ar–H), 4.77 (s, 2H, CH₂), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 1.41 (t, J = 7.0 Hz, 3H, CH₃).
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IR (KBr): 1680 cm⁻¹ (C=O amide), 1645 cm⁻¹ (pyrimidinone C=O).
Crystallographic Data :
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Single-crystal X-ray diffraction confirms the tricyclic architecture and (E)-configuration of the enone system, analogous to related chalcone derivatives.
Industrial-Scale Production Considerations
Green Chemistry Modifications :
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Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent.
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Continuous Flow Reactors : Enhance heat transfer during exothermic cyclization steps, achieving 88% yield at 100 g scale.
Cost Analysis :
| Component | Cost per kg (USD) |
|---|---|
| 4-Chlorophenylboronate | 320 |
| Pd(OAc)₂ | 12,000 |
| 4-Ethoxyaniline | 450 |
Challenges and Optimization Opportunities
Q & A
Q. What are the critical steps and parameters for synthesizing this compound, and how are reaction conditions optimized?
Answer: The synthesis involves multi-step reactions requiring precise control of parameters:
- Key Steps :
- Cyclization of triazole precursors with substituted benzaldehydes under reflux (ethanol, glacial acetic acid catalyst) .
- Thioacetylation and subsequent coupling with 4-ethoxyphenylamine.
- Optimization Parameters :
- Temperature : 80–100°C for cyclization to avoid side products.
- Solvent : Absolute ethanol minimizes byproducts during reflux .
- Catalysts : Glacial acetic acid enhances nucleophilic substitution efficiency .
- Analytical Validation :
- Progress monitored via TLC, with final purity confirmed by HPLC (>95%) and NMR (e.g., ¹H/¹³C NMR for functional group verification) .
Q. Which analytical techniques are essential for characterizing this compound and validating its purity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR confirms aromatic proton environments (e.g., 4-chlorophenyl at δ 7.2–7.5 ppm) and acetamide protons (δ 2.1–2.3 ppm) .
- ¹³C NMR identifies carbonyl groups (C=O at ~170 ppm) .
- High-Performance Liquid Chromatography (HPLC) :
- Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >98% purity .
- Mass Spectrometry (MS) :
- High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 513.2) .
Advanced Research Questions
Q. How can computational modeling accelerate reaction design and predict biological activity?
Answer:
- Quantum Chemical Calculations :
- Density Functional Theory (DFT) optimizes transition states for cyclization steps, reducing trial-and-error experimentation .
- Solvation models (e.g., COSMO-RS) predict solvent effects on reaction yields .
- AI-Driven Optimization :
Q. What strategies resolve contradictions in biological activity data across studies?
Answer:
- Structure-Activity Relationship (SAR) Studies :
- Dose-Response Assays :
- Meta-Analysis :
- Cross-referencing data from public databases (e.g., PubChem, ChEMBL) to identify assay-specific biases .
Q. How can environmental toxicity pathways be evaluated for this compound?
Answer:
- In Silico Toxicity Prediction :
- Tools like TEST (Toxicity Estimation Software Tool) estimate ecotoxicity endpoints (e.g., LC₅₀ for fish) .
- Experimental Assays :
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- Daphnia magna Acute Toxicity : 48-hour LC₅₀ measurements in freshwater .
- Degradation Studies :
- HPLC-MS monitors photolytic degradation products under UV light (λ = 365 nm) .
Q. What experimental design frameworks improve reproducibility in heterogeneous catalysis studies?
Answer:
- Design of Experiments (DoE) :
- Factorial Designs : Screen variables (e.g., catalyst loading, temperature) to identify significant factors .
- Response Surface Methodology (RSM) : Optimizes yield using central composite designs .
- Statistical Validation :
- ANOVA analyzes variance across replicates (p < 0.05 threshold) .
- In Situ Monitoring :
- ReactIR tracks intermediate formation during catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
